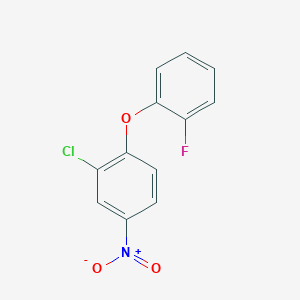![molecular formula C12H14ClFN2OS B5865031 N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5865031.png)
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein found in the membranes of cells that regulate the flow of chloride ions across the membrane. Mutations in the CFTR gene lead to the development of cystic fibrosis, a genetic disease that affects the lungs, pancreas, and other organs. CFTRinh-172 has been shown to be an effective tool for studying the function of CFTR and developing new therapies for cystic fibrosis.
作用机制
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide binds to the cytoplasmic side of the CFTR channel and prevents the channel from opening. This leads to a decrease in chloride ion transport across the membrane. This compound has been shown to be a reversible inhibitor of CFTR, with a dissociation constant (Kd) of approximately 300 nM.
Biochemical and Physiological Effects:
This compound has been shown to be effective in inhibiting CFTR in a variety of cell types, including airway epithelial cells, pancreatic cells, and sweat gland cells. Inhibition of CFTR by this compound leads to a decrease in chloride ion transport and an increase in sodium ion transport across the membrane. This can lead to changes in the pH and viscosity of secretions in the lungs and other organs.
实验室实验的优点和局限性
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide has several advantages as a research tool. It is a potent and selective inhibitor of CFTR, with minimal effects on other ion channels. It is also reversible, allowing for the study of CFTR function under different conditions. However, this compound has some limitations. It has been shown to be toxic at high concentrations, and its effects on other ion channels and transporters are not well understood.
未来方向
There are several future directions for research on N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide and its use as a research tool and potential therapeutic agent. One direction is to develop new and more potent inhibitors of CFTR that have fewer off-target effects. Another direction is to study the effects of this compound on other ion channels and transporters, and to develop a better understanding of its mechanism of action. Finally, this compound could be used as a starting point for the development of new therapies for cystic fibrosis, either alone or in combination with other drugs.
合成方法
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide was first synthesized in 2003 by researchers at the University of North Carolina at Chapel Hill. The synthesis method involves the reaction of 3-chloro-4-fluoroaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride to form the final product, this compound.
科学研究应用
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide has been widely used as a research tool to study the function of CFTR and develop new therapies for cystic fibrosis. It has been shown to be a potent and selective inhibitor of CFTR, with minimal effects on other ion channels. This compound has been used to study the mechanism of CFTR regulation, including the role of phosphorylation and ATP binding. It has also been used to study the effects of CFTR mutations on channel function and the development of new therapies for cystic fibrosis.
属性
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)carbamothioyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2OS/c1-12(2,3)10(17)16-11(18)15-7-4-5-9(14)8(13)6-7/h4-6H,1-3H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFARVVUYNABYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5864952.png)
![{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5864957.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5864964.png)
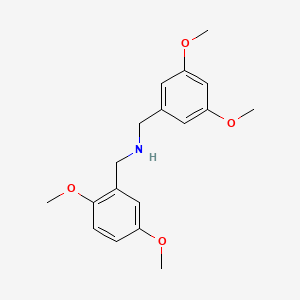

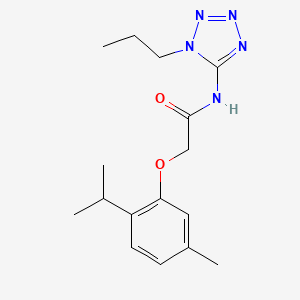
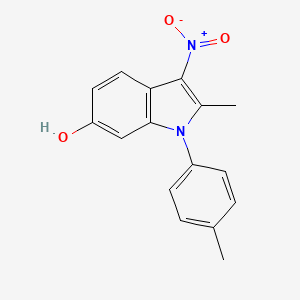
![4-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-piperazinyl]-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5864985.png)

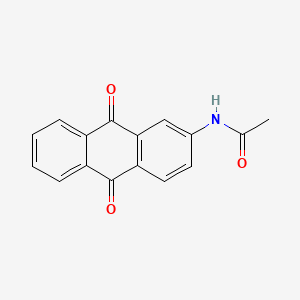
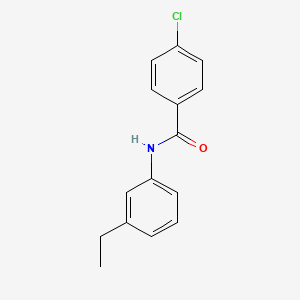
![3-amino-N-isopropyl-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5865008.png)
![N-cyclopentyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5865015.png)
